5-Bromo-2-chloropyrimidine-15N2
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis
The pyrimidine ring is a fundamental heterocyclic structure found in a multitude of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. nih.govingentaconnect.com This prevalence in nature has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. bohrium.comtec.mx The ability of the pyrimidine ring to participate in various biological interactions has driven extensive research into the synthesis and modification of pyrimidine derivatives. nih.govgsconlinepress.com These derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comnih.gov
The versatility of the pyrimidine core allows for diverse structural modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects. bohrium.comtec.mx The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, with numerous methods available to introduce a wide variety of substituents onto the pyrimidine ring. nih.gov
Overview of Halogenated Pyrimidine Derivatives
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine scaffold dramatically influences its chemical reactivity and biological activity. Halogenated pyrimidines, such as 5-Bromo-2-chloropyrimidine (B32469), serve as key intermediates in the synthesis of more complex molecules. chemicalbook.commedchemexpress.com The halogen atoms act as versatile synthetic handles, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comchemsrc.com
For instance, 5-Bromo-2-chloropyrimidine is a useful electrophile in organic synthesis. chemicalbook.com It can undergo palladium-catalyzed cross-coupling reactions with various organometallic reagents, such as triorganoindium reagents, to selectively introduce new substituents at the 5-position. chemsrc.com This chemoselectivity is crucial for building molecular complexity in a controlled manner. The presence of two different halogen atoms, bromine and chlorine, allows for sequential and site-selective reactions, further enhancing its synthetic utility.
Rationale for Isotopic Labeling in Chemical Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. wikipedia.org By replacing an atom with one of its stable (non-radioactive) isotopes, such as replacing ¹⁴N with ¹⁵N, researchers can monitor the fate of the labeled atom using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcreative-proteomics.com This provides invaluable insights into reaction mechanisms, molecular structure, and metabolic processes. ias.ac.in
The use of ¹⁵N-labeled compounds is particularly advantageous due to the low natural abundance of ¹⁵N, which makes the labeled positions easily distinguishable from the background. researchgate.net In the context of 5-Bromo-2-chloropyrimidine, incorporating ¹⁵N₂ into the pyrimidine ring creates 5-Bromo-2-chloropyrimidine-¹⁵N₂. This labeled compound allows for precise tracking of the nitrogen atoms in subsequent chemical transformations. Such studies are crucial for understanding the intricate details of reaction mechanisms, which is essential for optimizing reaction conditions and designing more efficient synthetic routes. ias.ac.inoup.com Furthermore, ¹⁵N-labeled pyrimidines are valuable tools for studying the structure and dynamics of biomacromolecules like nucleic acids. oup.comresearchgate.net
Detailed Research Findings
The synthesis of 5-Bromo-2-chloropyrimidine typically involves the halogenation of a pyrimidine precursor. One common method starts with 2-hydroxypyrimidine (B189755), which is first brominated and then chlorinated. chemicalbook.comgoogle.compatsnap.com The synthesis of the ¹⁵N₂-labeled version would require starting with a ¹⁵N-enriched precursor, such as ¹⁵N-labeled urea (B33335), which can be prepared from ¹⁵NH₄Cl. oup.com
The reactivity of 5-Bromo-2-chloropyrimidine is characterized by the differential reactivity of the two carbon-halogen bonds. The C-Cl bond at the 2-position is generally more susceptible to nucleophilic substitution than the C-Br bond at the 5-position. This allows for selective functionalization at the 2-position while leaving the 5-bromo group available for subsequent transformations, such as Suzuki or Stille cross-coupling reactions. chemicalbook.com
Below are some key properties and reaction data for 5-Bromo-2-chloropyrimidine:
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrClN₂ | chemsrc.com |
| Molecular Weight | 193.43 g/mol | chemsrc.com |
| Melting Point | 76-81 °C | chemsrc.comsigmaaldrich.com |
| Boiling Point | 291.6±13.0 °C at 760 mmHg | chemsrc.com |
| Appearance | Off-white to beige crystalline powder | chemicalbook.com |
Table 1: Physicochemical Properties of 5-Bromo-2-chloropyrimidine
The application of ¹⁵N-labeled pyrimidines, including 5-Bromo-2-chloropyrimidine-¹⁵N₂, is prominent in mechanistic studies and in the field of proteomics. For example, novel pyrimidine-based stable-isotope labeling reagents have been developed for the quantitative analysis of proteins using mass spectrometry. nih.gov These reagents specifically label cysteine residues in proteins, and the isotopic signature allows for accurate comparison of protein levels between different samples.
5-Bromo-2-chloropyrimidine-¹⁵N₂ represents a confluence of two powerful concepts in chemical research: the synthetic versatility of halogenated heterocycles and the analytical power of isotopic labeling. The strategic placement of bromine and chlorine atoms provides a platform for sequential and selective chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents. chemicalbook.comacs.org The incorporation of ¹⁵N₂ isotopes provides a crucial tool for elucidating reaction mechanisms and for advanced analytical applications, particularly in the study of biological systems. nih.govfrontiersin.org As synthetic methodologies and analytical techniques continue to advance, the utility of precisely engineered molecules like 5-Bromo-2-chloropyrimidine-¹⁵N₂ is poised to expand, enabling further discoveries in chemistry and biology.
Properties
Molecular Formula |
C₄H₂BrCl¹⁵N₂ |
|---|---|
Molecular Weight |
195.42 |
Synonyms |
2-Chloro-5-bromopyrimidine-15N2; 5-Bromo-2-chloropyrimidine-15N2; |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Chloropyrimidine and Its Isotopically Labeled Analogues
Conventional Synthetic Routes to 5-Bromo-2-chloropyrimidine (B32469)
The conventional synthesis of 5-bromo-2-chloropyrimidine typically commences from readily available pyrimidine (B1678525) precursors. The choice of starting material and subsequent reaction conditions are crucial in achieving high yields and purity.
Precursor Selection and Reaction Conditions
A primary precursor for the synthesis of 5-bromo-2-chloropyrimidine is 2-hydroxypyrimidine (B189755). nih.govpatsnap.comgoogle.com The synthesis involves a two-step process: bromination of the pyrimidine ring followed by chlorination of the hydroxyl group.
Another common starting material is 5-bromo-2-hydroxypyrimidine (B17364). chemicalbook.comchemicalbook.com This precursor already contains the bromo-substituent at the desired position, simplifying the synthesis to a single chlorination step. The chlorination is typically achieved using phosphorus oxychloride (POCl₃). chemicalbook.com
The reaction conditions for these transformations are critical and have been a subject of optimization to improve efficiency and reduce by-product formation. For instance, the bromination of 2-hydroxypyrimidine can be carried out using a hydrobromic acid/hydrogen peroxide system, which offers a safer alternative to using elemental bromine. nih.govpatsnap.comgoogle.com The subsequent chlorination of the resulting 5-bromo-2-hydroxypyrimidine is often performed in the presence of a base, such as triethylamine, and a solvent like toluene. chemicalbook.com
Table 1: Conventional Synthesis of 5-Bromo-2-chloropyrimidine
| Starting Material | Reagents | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|
Process Optimization and Efficiency Enhancements
Efforts to optimize the synthesis of 5-bromo-2-chloropyrimidine have focused on improving yields, reducing reaction times, and employing more environmentally benign reagents. One notable improvement involves the use of a phase-transfer catalyst, such as cetyltrimethylammonium chloride, in the chlorination of 5-bromo-2-hydroxypyrimidine with hydrochloric acid in DMF. chemicalbook.com This method avoids the use of the highly toxic and corrosive phosphorus oxychloride.
Purification and Isolation Techniques
The purification of 5-bromo-2-chloropyrimidine is a critical step to ensure its suitability for subsequent applications. Standard laboratory techniques are employed for its isolation and purification. Following the reaction, the mixture is typically neutralized and extracted with an organic solvent, such as ethyl acetate. chemicalbook.comchemicalbook.com The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
Further purification can be achieved through recrystallization. chemicalbook.com The choice of solvent for recrystallization is crucial for obtaining high-purity crystals. The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). chemicalbook.com
Strategies for ¹⁵N Isotopic Incorporation in Pyrimidine Structures
The synthesis of isotopically labeled compounds, such as 5-bromo-2-chloropyrimidine-¹⁵N₂, is essential for various research applications, including metabolic studies and as internal standards in mass spectrometry-based assays. The incorporation of the stable isotope ¹⁵N into the pyrimidine ring can be achieved through two primary strategies.
Direct ¹⁵N-Labeling Approaches at Pyrimidine Nitrogen Atoms
Direct labeling methods involve the exchange of ¹⁴N atoms for ¹⁵N atoms in a pre-formed pyrimidine ring. One such approach involves a ring-opening and ring-closure sequence. chemrxiv.orgwur.nlacs.org This strategy has been demonstrated for the ¹⁵N-labeling of pyridines, a related heterocyclic system, and could potentially be adapted for pyrimidines. The process typically involves the activation of a ring nitrogen, followed by nucleophilic attack that opens the ring. The resulting intermediate can then be reacted with a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, to close the ring and incorporate the isotope. chemrxiv.org This method offers the advantage of late-stage isotopic labeling, which can be more efficient for complex molecules.
Ring-Forming Reactions Utilizing ¹⁵N-Enriched Building Blocks
A more direct and often more efficient method for synthesizing ¹⁵N₂-labeled pyrimidines is to construct the pyrimidine ring using precursors that already contain the ¹⁵N isotopes. A notable development in this area is the synthesis of ¹⁵N-labeled pyrimidines from dinitrogen (¹⁵N₂). oup.com In this process, ¹⁵N₂ gas is used to produce ¹⁵N-labeled lithium cyanamide (B42294) (Li₂¹⁵CN₂). This intermediate can then be hydrolyzed to form ¹⁵N-labeled urea (B33335), a key building block for the pyrimidine ring.
The ¹⁵N₂-labeled urea can then be reacted with a suitable three-carbon unit, such as malonic acid or its derivatives, to form the ¹⁵N₂-labeled pyrimidine ring. oup.com This de novo synthesis ensures that both nitrogen atoms in the pyrimidine ring are the ¹⁵N isotope. The resulting ¹⁵N₂-labeled 2-hydroxypyrimidine would then undergo the conventional bromination and chlorination steps, as described in section 2.1, to yield the final product, 5-bromo-2-chloropyrimidine-¹⁵N₂.
Table 2: Conceptual Synthesis of 5-Bromo-2-chloropyrimidine-¹⁵N₂ via Ring Formation
| Step | Precursor(s) | Reagents | Intermediate/Product | Key Feature | Reference |
|---|---|---|---|---|---|
| 1 | ¹⁵N₂ gas, Lithium, Carbon | - | Li₂¹⁵CN₂ | Formation of ¹⁵N-labeled cyanamide | oup.com |
| 2 | Li₂¹⁵CN₂ | H₂O, H⁺ | H₂¹⁵N-CO-¹⁵NH₂ (¹⁵N₂-Urea) | Synthesis of ¹⁵N₂-labeled urea | oup.com |
| 3 | ¹⁵N₂-Urea, Malonic Acid derivative | Condensing agent | ¹⁵N₂-2-Hydroxypyrimidine | Formation of the ¹⁵N₂-pyrimidine ring | oup.com |
| 4 | ¹⁵N₂-2-Hydroxypyrimidine | HBr, H₂O₂ | 5-Bromo-2-hydroxy-¹⁵N₂-pyrimidine | Bromination of the labeled ring | nih.govpatsnap.comgoogle.com |
| 5 | 5-Bromo-2-hydroxy-¹⁵N₂-pyrimidine | POCl₃ or HCl/catalyst | 5-Bromo-2-chloro-¹⁵N₂-pyrimidine | Chlorination to yield final product | chemicalbook.comchemicalbook.com |
Isotopic Exchange Methods for Nitrogen Heterocycles
The introduction of isotopes into nitrogen-containing heterocyclic compounds is a powerful strategy for mechanistic studies, metabolic tracing, and enhancing analytical detection. For pyrimidines and other nitrogen heterocycles, direct isotopic exchange methods that swap existing atoms for their heavier isotopes offer an efficient alternative to de novo synthesis, which often involves lengthy and complex reaction sequences.
A significant advancement in this area is the development of a ¹⁴N to ¹⁵N isotopic exchange protocol for a range of aromatic nitrogen heterocyles, including pyrimidines. nih.govnih.govacs.orgfigshare.com This method operates through a skeletal editing approach, where a nitrogen atom in the heterocyclic ring is replaced with a ¹⁵N atom from an isotopically enriched source. The process is initiated by the activation of a ring nitrogen atom through triflylation, followed by a ring-opening and ring-closure sequence mediated by ¹⁵N-labeled aspartate. nih.govnih.govacs.org A key feature of this transformation is the formation of an isolable ¹⁵N-succinyl intermediate, which then undergoes elimination to yield the desired ¹⁵N-labeled heterocycle. nih.govnih.gov This methodology is notable for its mild reaction conditions and its ability to deliver high chemical and isotopic yields. nih.govnih.govacs.org
The positional selectivity of the ¹⁵N labeling is influenced by steric factors, with the isotopic exchange favoring the less hindered nitrogen atom in the pyrimidine ring. chemrxiv.org This is because the aspartate nucleophile preferentially attacks the less sterically hindered carbon atom adjacent to a ring nitrogen. chemrxiv.org
Another promising strategy for nitrogen isotope exchange in pyridines and other heterocycles like pyrimidines is based on a Zincke activation approach. chemrxiv.org This method provides a novel pathway to access ¹⁵N-labeled pyridines and has shown potential for extension to other nitrogen-containing aromatic systems. chemrxiv.org While the primary focus has been on pyridine (B92270) derivatives, the underlying principles of this technology suggest its applicability to pyrimidines, offering another avenue for the synthesis of isotopically labeled compounds such as 5-bromo-2-chloropyrimidine-¹⁵N₂. chemrxiv.org
The following table summarizes the key aspects of the aspartate-mediated isotopic exchange method for pyrimidines. chemrxiv.org
Table 1: Aspartate-Mediated ¹⁵N Isotopic Exchange in Pyrimidines
| Parameter | Description | Reference |
|---|---|---|
| Activating Agent | Triflic Anhydride (Tf₂O) | chemrxiv.org |
| ¹⁵N Source | ¹⁵N-Aspartate diester | nih.govnih.govchemrxiv.org |
| Key Intermediate | N-Succinyl intermediate | nih.govnih.gov |
| Reaction Conditions | Low temperature triflylation followed by room temperature ring-opening/ring-closure | chemrxiv.org |
| Selectivity | Labeling occurs preferentially at the less sterically hindered nitrogen position. | chemrxiv.org |
Multi-Isotopic Labeling Techniques for Pyrimidine Derivatives
Beyond single-isotope labeling, the synthesis of multi-isotopically labeled compounds, such as those containing both ¹³C and ¹⁵N, provides even more powerful tools for sophisticated analytical studies. These multi-labeled molecules are invaluable in fields like metabolomics and structural biology, where they can be used to trace metabolic pathways and elucidate molecular structures with high precision. nih.govbiorxiv.org
A notable synthetic route has been developed for the preparation of fully [¹³C/¹⁵N] multilabeled pyrimidine nucleosides. nih.gov This method starts from ¹³C-glucose and labeled nucleobases. A key step in this synthesis is an oxidative ring-opening reaction that removes a carbon atom with the incorrect configuration, allowing for a more direct pathway to the desired protected nucleosides without the need for an inversion of configuration at the C-3 position of the glucose starting material. nih.gov
While this particular methodology focuses on pyrimidine nucleosides, the principles of combining isotopically enriched starting materials can be adapted for the synthesis of other pyrimidine derivatives. For the synthesis of a multi-isotopically labeled compound like 5-bromo-2-chloro-[¹⁵N₂, ¹³C]-pyrimidine, one would need to employ a synthetic strategy that utilizes starting materials enriched with both ¹⁵N and ¹³C.
The general approach to multi-isotopic labeling involves the de novo synthesis of the target molecule from simple, commercially available isotopically enriched precursors. For pyrimidine rings, this often involves the condensation of a C₃ fragment with a N-C-N fragment. By using precursors where the carbon and/or nitrogen atoms are ¹³C and ¹⁵N respectively, the desired multi-labeled pyrimidine can be constructed.
The following table outlines the general strategies for achieving multi-isotopic labeling in pyrimidine derivatives.
Table 2: Strategies for Multi-Isotopic Labeling of Pyrimidine Derivatives
| Strategy | Description | Key Considerations |
|---|---|---|
| De Novo Synthesis from Labeled Precursors | Building the pyrimidine ring from simple molecules already containing the desired isotopes (e.g., [¹³C]-malonic acid derivatives and [¹⁵N]-urea or [¹⁵N]-amidine). | Availability and cost of labeled starting materials. The synthetic route must be efficient to conserve the expensive isotopes. |
The development of these isotopic labeling techniques, from single-atom exchange to complex multi-labeling strategies, significantly enhances the utility of pyrimidine derivatives in advanced scientific research.
Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Chloropyrimidine Derivatives
Electrophilic and Nucleophilic Reactivity at Halogenated Positions
The pyrimidine (B1678525) ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The 2-, 4-, and 6-positions are particularly electron-poor, while the 5-position is less so. wikipedia.org In 5-bromo-2-chloropyrimidine (B32469), the chlorine atom at the C2 position and the bromine atom at the C5 position are the primary sites for substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.org In the case of 5-bromo-2-chloropyrimidine, these reactions offer a versatile strategy for introducing a wide range of substituents.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. fiveable.me Consequently, the bromine atom at the C5 position of 5-bromo-2-chloropyrimidine is expected to be more reactive than the chlorine atom at the C2 position. This differential reactivity allows for selective functionalization.
For instance, Stille coupling, which utilizes organostannane reagents, and Suzuki coupling, employing organoboron compounds, are commonly used. fiveable.melibretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organometallic reagent and reductive elimination to yield the cross-coupled product and regenerate the catalyst. uwindsor.ca
A variety of aryl- and heteroarylindium reagents, including thiophenyl-, pyridyl-, naphthyl-, and alkynylindium reagents, have been shown to react with 5-bromo-2-chloropyrimidine to furnish the corresponding 2-chloro-5-substituted pyrimidines. chemicalbook.com This further highlights the utility of cross-coupling reactions in modifying the C5 position.
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on dihalopyrimidines.
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product | Reference |
| Stille Coupling | Pd(PPh3)4 | Organostannane | C-C coupled product | fiveable.me |
| Suzuki Coupling | Pd(OAc)2 / SPhos | Boronic acid/ester | C-C coupled product | libretexts.org |
| Negishi Coupling | Pd(dba)2 / P(o-tol)3 | Organozinc | C-C coupled product | fiveable.me |
| Buchwald-Hartwig | Pd(OAc)2 / BINAP | Amine | C-N coupled product | N/A |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is another key reaction pathway for 5-bromo-2-chloropyrimidine. These reactions are facilitated by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. libretexts.org
In pyrimidine systems, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. stackexchange.comstackexchange.com This preference is attributed to the greater stability of the intermediate formed when the attack occurs at C4. stackexchange.com However, in 5-bromo-2-chloropyrimidine, the available positions for substitution are C2 and C5. The C2 position, being flanked by two nitrogen atoms, is highly electron-deficient and a prime target for nucleophilic attack. zenodo.org
The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) to form 2,4,6-trinitrophenol serves as a classic example of SNAr, highlighting the requirement of electron-withdrawing groups to activate the ring. libretexts.org Similarly, the chlorine atom at the C2 position of 5-bromo-2-chloropyrimidine can be displaced by various nucleophiles.
A study on the synthesis of 4-Amino-5-bromo-2-chloropyrimidine from 5-bromo-2,4-dichloropyrimidine (B17362) demonstrated the selective substitution of the C4-chloro group by ammonia (B1221849), indicating the higher reactivity of the C4 position over the C2 position. guidechem.com While this specific example does not directly involve 5-bromo-2-chloropyrimidine, it provides insight into the relative reactivity of chloro-substituents on the pyrimidine ring.
The following table presents examples of nucleophilic aromatic substitution reactions on chloropyrimidines.
| Nucleophile | Substrate | Product | Conditions | Reference |
| Ammonia | 5-Bromo-2,4-dichloropyrimidine | 4-Amino-5-bromo-2-chloropyrimidine | Reflux | guidechem.com |
| Hydroxide | 2,4,6-Trinitrochlorobenzene | 2,4,6-Trinitrophenol | aq. NaOH, RT | libretexts.org |
| Phenol | 5-Bromo-1,2,3-triazine | 5-Aryloxy-1,2,3-triazine | N/A | nih.gov |
Other Functionalization Strategies
Beyond cross-coupling and SNAr, other methods can be employed to functionalize 5-bromo-2-chloropyrimidine. For instance, reductive symmetric coupling of 2-chloropyrimidine (B141910) can be used to synthesize 2,2'-bipyrimidine. acs.org While this specific reaction starts from a different substrate, similar reductive coupling strategies could potentially be applied to 5-bromo-2-chloropyrimidine to create novel bipyrimidine structures.
Pyrimidine Ring Transformations and Skeletal Rearrangements
The pyrimidine ring, under certain conditions, can undergo transformations leading to different heterocyclic systems or rearranged pyrimidine structures. These reactions often involve ring-opening followed by re-closure.
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions can alter the core heterocyclic structure. wikipedia.org For instance, the Dimroth rearrangement is a known transformation for pyrimidines, although it typically involves substituted aminopyrimidines. wikipedia.org
Hydrazinolysis of pyrimidines can lead to ring contraction to form pyrazoles. This transformation occurs at room temperature when a 1-methylpyrimidinium salt is used as the substrate, proceeding through an initial nucleophilic addition at C6, followed by ring fission and recyclization. wur.nl Similarly, treatment of N-methylpyrimidinium salts with hydroxylamine (B1172632) can yield isoxazoles. wur.nl The quaternization of a nitrogen atom in the pyrimidine ring enhances its susceptibility to nucleophilic attack, facilitating these transformations. wur.nl
Rearrangement Mechanisms Involving Ring-Opening and Re-closure
Many pyrimidine ring transformations proceed via a ring-opening and re-closure mechanism. The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a prominent example. wikipedia.org This mechanism is often initiated by the addition of a strong nucleophile, like the amide ion, to an electron-deficient carbon of the pyrimidine ring. wur.nl
The Boekelheide rearrangement of pyrimidine N-oxides, when treated with acetic anhydride, is another example of a rearrangement that can proceed through radical intermediates and involves skeletal reorganization. researchgate.net While this reaction is specific to N-oxides, it illustrates the potential for complex rearrangements within the pyrimidine framework.
Studies on the reaction of pyrimidine and its N-alkylpyrimidinium salts with nucleophiles have shown that ring interconversions can occur under both drastic and mild conditions, depending on the nucleophilicity of the attacking species. wur.nl For example, the reaction of pyrimidines with aqueous methylamine (B109427) or ammonia requires harsh conditions, whereas reactions with the strongly nucleophilic amide ion proceed under milder conditions. wur.nl
Pyrimidine-to-Pyridine Conversions and Related Skeletal Editing
The transformation of pyrimidine rings into pyridine (B92270) rings represents a significant area of research in heterocyclic chemistry, offering pathways to novel molecular scaffolds that are often inaccessible through traditional synthesis. These skeletal editing processes are particularly relevant for derivatives of 5-bromo-2-chloropyrimidine, a versatile building block in medicinal and materials chemistry. While specific studies on the isotopically labeled "5-Bromo-2-chloropyrimidine-15N2" are not prevalent in the literature, the principles governing the reactivity of the unlabeled scaffold provide a strong foundation for understanding its potential transformations. The presence of the bromo and chloro substituents on the pyrimidine ring significantly influences its electronic properties and, consequently, its susceptibility to various ring transformation reactions.
One of the primary mechanisms for converting pyrimidines to pyridines is the Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org This process typically involves the nucleophilic attack on the pyrimidine ring, leading to a ring-opened intermediate, which then undergoes bond rotation and subsequent ring closure to form the pyridine ring. chinesechemsoc.orgchinesechemsoc.org The reaction is often initiated by the activation of the pyrimidine ring, for instance, through triflylation, which increases its electrophilicity and facilitates the initial nucleophilic addition. chinesechemsoc.orgchinesechemsoc.orgorganic-chemistry.org
Recent advancements in skeletal editing have introduced "two-atom swap" strategies that enable the direct conversion of pyrimidines to pyridines under mild conditions. chinesechemsoc.orgchinesechemsoc.org These methods often involve a one-pot, two-step procedure where the pyrimidine is first activated, followed by a nucleophilic addition and rearrangement. chinesechemsoc.org Such transformations have shown a broad substrate scope and have been successfully applied to the late-stage functionalization of biologically active molecules. chinesechemsoc.org
For 5-bromo-2-chloropyrimidine derivatives, the two halogen atoms offer distinct reactivity profiles that can be exploited for selective transformations. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than the bromine atom at the 5-position. This differential reactivity allows for sequential functionalization, which can be a precursor to a ring transformation event.
Nucleophile-induced pyrimidine-to-pyridine rearrangements can be broadly categorized based on the origin of the nitrogen atom in the resulting pyridine ring. wur.nl In some cases, the nitrogen atom is derived from the original pyrimidine ring, while in others, it is introduced by a nitrogen-containing reagent. wur.nl The reaction of pyrimidine derivatives with active methylene (B1212753) compounds in the presence of a base is a classic example of such a transformation.
The hetero Diels-Alder reaction also presents a viable pathway for converting pyrimidines into pyridines. wur.nl This approach involves the [4+2] cycloaddition of the pyrimidine, acting as an azadiene, with an appropriate dienophile. Subsequent rearrangement of the bicyclic intermediate can lead to the formation of a pyridine ring.
While direct experimental data on the pyrimidine-to-pyridine conversion of "this compound" is limited, the established methodologies for other pyrimidine derivatives provide a clear roadmap for potential synthetic strategies. The use of the 15N2-labeled compound would be invaluable for mechanistic studies, allowing for precise tracking of the nitrogen atoms throughout the transformation process and providing deeper insights into the reaction pathways.
Below are tables summarizing general findings for pyrimidine-to-pyridine conversions, which can be extrapolated to understand the potential reactivity of 5-bromo-2-chloropyrimidine derivatives.
Table 1: General Conditions for Pyrimidine-to-Pyridine Skeletal Editing
| Activation Method | Nucleophile/Reagent | Key Transformation | Reference |
| Triflic Anhydride (Tf2O) | Various Nucleophiles | Two-Atom Swap | chinesechemsoc.orgchinesechemsoc.org |
| N-Alkylation | Active Methylene Compounds | Ring Expansion | wur.nl |
| --- | Hydrazine | Ring Contraction to Pyrazole | organic-chemistry.orgrsc.org |
| --- | Strong Bases (e.g., KNH2) | Rearrangement | wur.nl |
Table 2: Examples of Pyrimidine Ring Transformations
| Starting Pyrimidine | Reagents | Product Type | Comments | Reference |
| Activated Pyrimidines | Enolates, Enamines | Substituted Pyridines | Two-atom swap skeletal editing | chinesechemsoc.orgchinesechemsoc.org |
| N-Methylpyrimidinium Salts | Diethyl Malonate | Pyridine-3-carboxylates | Ring opening-ring closure sequence | wur.nl |
| 4-Substituted Pyrimidines | Liquid Ammonia/KNH2 | 2-Substituted Pyridines | ANRORC mechanism | wur.nl |
| Uracil Derivatives | Dimethyl Acetylenedicarboxylate | Substituted Pyridines | Cycloaddition-rearrangement | acs.org |
The exploration of these transformation pathways for 5-bromo-2-chloropyrimidine and its isotopically labeled counterpart holds significant promise for the synthesis of novel and complex pyridine derivatives with potential applications in various fields of chemical science.
Mechanistic Elucidation Through Isotopic Labeling Studies with 5 Bromo 2 Chloropyrimidine 15n2
Tracing Reaction Pathways and Intermediates
One of the primary applications of isotopic labeling is to follow the journey of atoms or molecular fragments throughout a reaction sequence. By using 5-Bromo-2-chloropyrimidine-15N2, researchers can definitively determine the origin and destination of the nitrogen atoms in the products, helping to confirm or refute proposed reaction mechanisms.
Consider a nucleophilic aromatic substitution (SNA) reaction where a nucleophile (Nu) displaces the chlorine atom at the C2 position. While the main product is expected to be 5-Bromo-2-Nu-pyrimidine, the possibility of side reactions or rearrangements can be investigated using the 15N2-labeled starting material.
Hypothetical Research Finding:
In a hypothetical study, the reaction of this compound with a nitrogen-based nucleophile, such as a primary amine (R-NH2), was investigated. The primary product was, as expected, the 2-amino-substituted pyrimidine (B1678525). However, mass spectrometric analysis of the product mixture revealed a minor product with the same mass as the starting material but with different chromatographic properties. 15N NMR spectroscopy of this minor product confirmed the presence of the two 15N atoms within the pyrimidine ring, but in a different chemical environment. This suggested the occurrence of a degenerate rearrangement where the pyrimidine ring opens and re-closes, scrambling the positions of the nitrogen atoms. Without the isotopic label, this subtle rearrangement would have been undetectable.
| Compound | Molecular Ion (m/z) in Mass Spectrometry | Key 15N NMR Signals (ppm) |
| This compound (Starting Material) | [M+2] peak corresponding to the dibromo-dichloro isotopologues with two 15N atoms. | Two distinct signals corresponding to the two non-equivalent 15N atoms in the pyrimidine ring. |
| 2-(Alkylamino)-5-bromopyrimidine-15N2 (Major Product) | Molecular ion consistent with the substitution product containing two 15N atoms. | Shifted 15N signals confirming the change in the electronic environment upon substitution. |
| Isomeric Rearrangement Product | Same molecular ion as the starting material. | Altered chemical shifts of the 15N signals, indicating a different arrangement of atoms within the pyrimidine ring. |
This table represents hypothetical data that would be expected from such an experiment.
Investigating Reaction Kinetics and Transition States
The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the structure of the transition state. For 15N labeling, the KIEs are generally smaller than for hydrogen isotopes but can be precisely measured with modern instrumentation.
Hypothetical Research Finding:
In a study of the reaction of this compound with a series of nucleophiles, the KIE was measured for the displacement of the chloride. A small but significant primary 15N KIE was observed when the nucleophile was weak, suggesting that the C-N bond formation is part of the rate-determining step. In contrast, for reactions with very strong nucleophiles, the 15N KIE was negligible, indicating that the C-Cl bond cleavage is the rate-limiting step and occurs before the C-N bond is fully formed. This is consistent with a shift in the transition state structure along the reaction coordinate.
| Nucleophile | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | Hypothetical 15N Kinetic Isotope Effect (k¹⁴N/k¹⁵N) | Inferred Transition State |
| Weak Nucleophile (e.g., Aniline) | 1.2 x 10⁻⁴ | 1.025 ± 0.003 | C-N bond formation is rate-determining. |
| Moderate Nucleophile (e.g., Piperidine) | 3.5 x 10⁻² | 1.010 ± 0.002 | Both C-N bond formation and C-Cl bond cleavage are important in the transition state. |
| Strong Nucleophile (e.g., Sodium methoxide) | 8.9 x 10⁻¹ | 1.002 ± 0.001 | C-Cl bond cleavage is rate-determining. |
This table presents a plausible set of kinetic data illustrating the utility of KIE studies.
Elucidating Complex Rearrangement Mechanisms
Pyrimidines and other heterocyclic compounds can undergo fascinating and complex rearrangements. Isotopic labeling is an indispensable tool for unraveling the intricate bond-breaking and bond-forming events that occur during these transformations.
Hypothetical Research Finding:
A hypothetical study focused on the Dimroth rearrangement of a derivative of this compound. In this type of rearrangement, an endocyclic nitrogen atom and its exocyclic substituent exchange places with a carbon atom and its exocyclic group. By starting with the specifically labeled 5-Bromo-2-(methylamino)pyrimidine-15N2, researchers could follow the fate of the endocyclic 15N atoms. The analysis of the rearranged product by 15N NMR and mass spectrometry would unequivocally show whether the rearrangement proceeds through a ring-opening/ring-closing mechanism or via a more concerted pathway, and which of the original nitrogen atoms ends up in the exocyclic position.
Probing Intramolecular versus Intermolecular Processes
A common mechanistic question is whether a reaction occurs within a single molecule (intramolecular) or between two or more molecules (intermolecular). Crossover experiments, which involve running a reaction with a mixture of labeled and unlabeled reactants, are a classic method for addressing this question.
Hypothetical Research Finding:
To determine the nature of a hypothetical thermal rearrangement of a 2-azido-5-bromopyrimidine (B1470579) derivative synthesized from this compound, a crossover experiment was designed. A mixture of the 15N2-labeled 2-azidopyrimidine (B1655621) and its unlabeled counterpart was heated. If the rearrangement is intramolecular, the products will either be fully labeled or fully unlabeled. However, if the mechanism is intermolecular, involving the dissociation and recombination of fragments, then "crossed-over" products containing only one 15N atom would be observed. In this hypothetical case, mass spectrometric analysis of the product mixture showed no evidence of singly labeled products, providing strong evidence for an intramolecular rearrangement pathway.
| Reactant Mixture | Expected Product Distribution (Intramolecular) | Expected Product Distribution (Intermolecular) |
| 50% 2-Azido-5-bromopyrimidine-15N2 + 50% Unlabeled 2-Azido-5-bromopyrimidine | 50% Rearranged Product-15N2 + 50% Unlabeled Rearranged Product | 25% Rearranged Product-15N2 + 25% Unlabeled Rearranged Product + 50% Rearranged Product-15N1 |
This table illustrates the expected outcomes of a crossover experiment for distinguishing between intramolecular and intermolecular mechanisms.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloropyrimidine Reactivity
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 5-Bromo-2-chloropyrimidine (B32469) is significantly influenced by its halogen substituents and the nitrogen atoms within the pyrimidine (B1678525) ring. researchgate.net Molecular orbital (MO) theory provides a framework for understanding the reactivity of this molecule by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The pyrimidine ring itself possesses π orbitals localized above and below the plane of the ring, as well as n orbitals primarily associated with the nitrogen lone pairs. researchgate.net Halogen atoms introduce both inductive and resonant effects, altering the energy levels and distribution of these orbitals. researchgate.net For instance, the bromine at C5 and chlorine at C2, being electronegative, inductively withdraw electron density from the ring.
The HOMO and LUMO are crucial for predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). In substituted pyrimidines, the ordering and energies of the HOMO and HOMO-1, as well as HOMO-2 and HOMO-3, can be inverted compared to the parent pyrimidine, a phenomenon influenced by electron correlation and orbital relaxation effects. researchgate.net
For 5-Bromo-2-chloropyrimidine, the LUMO is of particular interest as it indicates the likely sites for nucleophilic attack. Computational analyses, such as those using Density Functional Theory (DFT), can map the LUMO distribution. In similar dihalopyrimidines, the LUMO lobes are often largest at the carbon atoms bearing the halogen substituents, suggesting these are the primary sites for nucleophilic aromatic substitution (SNAr). wuxiapptec.com The relative sizes of the LUMO lobes at C2 and C4 (or in this case, C2 and C5) can predict the regioselectivity of such reactions. wuxiapptec.com
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
DFT is a powerful computational method used to investigate the energetics and pathways of chemical reactions. sumitomo-chem.co.jpstackexchange.com For 5-Bromo-2-chloropyrimidine, DFT calculations can elucidate the mechanisms of reactions like nucleophilic substitution and cross-coupling. chemicalbook.com These calculations can map the potential energy surface of a reaction, identifying transition states (the energy barriers to reaction) and intermediates. stackexchange.comresearchgate.net
In the context of SNAr reactions, DFT can be used to calculate the energy profiles for nucleophilic attack at different positions on the pyrimidine ring. wuxiapptec.com By comparing the activation energies for substitution at the C2 and C5 positions, for example, one can predict which substitution is kinetically favored. wuxiapptec.com Such calculations have been successfully applied to understand the regioselectivity of SNAr reactions in dichloropyrimidines, showing that the transition state energies can accurately predict the observed product ratios. wuxiapptec.com
DFT calculations are also invaluable for studying the role of catalysts in reactions involving 5-Bromo-2-chloropyrimidine. For instance, in palladium- or nickel-catalyzed cross-coupling reactions, DFT can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This provides a detailed understanding of how the catalyst facilitates the reaction and why certain halogen positions are more reactive than others.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry provides a suite of tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving 5-Bromo-2-chloropyrimidine.
Regioselectivity: The regioselectivity of reactions, particularly nucleophilic and electrophilic substitutions, is a key aspect that can be predicted computationally. For nucleophilic attack, the distribution of the LUMO and the analysis of electrostatic potential maps are primary indicators. wuxiapptec.com In many dihalopyrimidines, substitution at C4 is often preferred over C2, but this can be reversed by the electronic effects of other substituents on the ring. wuxiapptec.com For electrophilic aromatic substitution, the position with the highest electron density, often correlated with the lowest calculated 13C or 1H NMR chemical shifts, is predicted to be the most reactive. researchgate.netnih.gov The analysis of HOMO orbitals can also explain the regiochemical outcome in cases where NMR shift predictions are insufficient. nih.gov Combining these methods can lead to high predictive accuracy, exceeding 95%. nih.gov
Stereoselectivity: While 5-Bromo-2-chloropyrimidine itself is achiral, it can be a substrate in reactions that generate chiral products. Computational methods can be used to predict the stereoselectivity of such reactions by calculating the energies of the diastereomeric transition states leading to different stereoisomers. The product ratio is then predicted based on the Curtin-Hammett principle, which relates it to the difference in the Gibbs free energies of these transition states. rsc.org
The following interactive table summarizes some calculated properties for related halopyrimidines, which can be used to infer the properties of 5-Bromo-2-chloropyrimidine.
| Compound | Maximum Ionization Cross-Section (x 10⁻²⁰ m²) | First Ionization Energy (eV) |
| 2-chloropyrimidine (B141910) | 13.84 | 10.12 |
| 5-chloropyrimidine | 13.73 | 10.04 |
| 2-bromopyrimidine | 14.17 | 9.911 |
| 5-bromopyrimidine | 13.99 | 9.865 |
Data sourced from mdpi.com
Modeling Isotopic Effects on Reaction Energetics
The presence of two 15N isotopes in 5-Bromo-2-chloropyrimidine-15N2 can have subtle but measurable effects on its reaction kinetics, known as kinetic isotope effects (KIEs). These effects arise from the change in the zero-point vibrational energy (ZPVE) of bonds involving the heavier isotope. youtube.com
Computational modeling is essential for predicting and understanding these isotopic effects. By calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled (14N) and the 15N-labeled isotopologues, the KIE can be predicted. youtube.com A primary KIE occurs when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. youtube.com A secondary KIE is observed when the bonding to the labeled atom is altered, but the bond itself is not broken. youtube.com
For reactions involving the pyrimidine ring, such as those where the nitrogen atoms act as nucleophiles or are involved in protonation equilibria, the 15N labeling can lead to observable KIEs. For example, if a nitrogen atom's hybridization changes during the reaction, this will alter the force constants of the bonds to that nitrogen, leading to a secondary KIE. nih.gov Computational studies on other nitrogen-containing systems have shown that 15N KIEs can be used to elucidate reaction mechanisms, such as determining whether the pyridine (B92270) ring in a dehydrogenase reaction remains planar. nih.gov
While specific computational studies on the 15N2 isotopic effects of 5-Bromo-2-chloropyrimidine are not widely reported, the theoretical framework and computational methodologies are well-established. Such studies would involve high-level DFT or ab initio calculations to accurately determine the vibrational frequencies and transition state structures for the isotopically labeled molecule. These calculations would provide valuable insights into the reaction mechanism and the role of the nitrogen atoms in the reactivity of this important synthetic intermediate.
Applications As a Versatile Synthetic Intermediate in Advanced Organic Synthesis
Precursor for the Synthesis of Complex Nitrogen Heterocycles
The 5-bromo-2-chloropyrimidine (B32469) scaffold is a highly versatile precursor for constructing a wide array of complex nitrogen-containing heterocyclic compounds. researchgate.net Pyrimidines are fundamental components of many biologically active molecules, including nucleic acids and various pharmaceuticals. nih.govwikipedia.org The differential reactivity of the C-Br and C-Cl bonds is key to its utility. The carbon-bromine bond at the 5-position is generally more susceptible to palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) than the carbon-chlorine bond at the 2-position. This allows for a stepwise functionalization strategy, where the 5-position is modified first, followed by a subsequent reaction at the 2-position, leading to the controlled assembly of highly substituted pyrimidine (B1678525) cores.
The incorporation of the ¹⁵N₂ label into this precursor is invaluable for several reasons. Syntheses of ¹⁵N-labeled pyrimidines are of great interest because they provide essential tools for biochemical and medicinal chemistry research. oup.com The ¹⁵N atoms act as a spectroscopic signature, allowing researchers to:
Trace the pyrimidine core through multi-step synthetic sequences, confirming its incorporation into the final complex heterocyclic product.
Elucidate reaction mechanisms by tracking the fate of the nitrogen atoms.
Characterize final products unambiguously using ¹⁵N NMR spectroscopy, which provides detailed information about the electronic environment of the nitrogen atoms within the heterocyclic framework. acs.org This is particularly useful for distinguishing between isomers that may be difficult to identify by proton or carbon NMR alone.
Building Block for Bioactive Scaffolds and Chemical Probes
The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of therapeutic agents. nih.govnih.gov 5-Bromo-2-chloropyrimidine serves as a key intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and receptor antagonists. pharmaffiliates.com For instance, it is a documented building block in the synthesis of Macitentan, a drug used to treat pulmonary hypertension. pharmaffiliates.com
When the ¹⁵N₂-labeled variant is used, its role transcends that of a simple structural component; it becomes a building block for creating sophisticated bioactive scaffolds and chemical probes . Stable isotope labeling is a cornerstone of drug discovery and development, particularly for absorption, distribution, metabolism, and excretion (ADMET) studies. chemrxiv.org By constructing a potential drug candidate using 5-bromo-2-chloropyrimidine-¹⁵N₂, researchers can:
Monitor metabolic pathways: The ¹⁵N₂ label acts as a tracer, allowing for the identification of metabolites using mass spectrometry. This helps in understanding how the drug is processed in a biological system. mycbseguide.com
Investigate drug-target interactions: ¹⁵N NMR is a powerful technique for studying the binding of a labeled drug to its biological target, such as a protein or nucleic acid. iaea.org It can provide insights into the specific atoms involved in the binding interface and characterize the structural and dynamic changes that occur upon binding. oup.com
Quantify biological samples: The labeled compound can be used as an internal standard in quantitative mass spectrometry assays, enabling precise measurement of the drug's concentration in biological fluids. chemrxiv.org
The synthesis of such labeled biomolecules is a critical area of research, enabling detailed structural and dynamic studies that are otherwise difficult to perform. nih.govnih.gov
Utility in Material Science and Catalyst Development (general, without specific products)
The applications of pyrimidine derivatives extend beyond pharmaceuticals into the realms of material science and catalysis. novapublishers.comorientjchem.org The electron-deficient nature of the pyrimidine ring and the presence of nitrogen lone pairs give it unique electronic and coordination properties. In material science, heterocyclic compounds like pyrimidines are explored for use in functional materials, such as organic dyes and metal-organic frameworks (MOFs). orientjchem.org
In the field of catalysis, the nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to metal centers to form catalysts. Pyrimidine-based ligands have been used to create catalytically active nanoparticles and complexes for various organic transformations. nih.govrsc.org Pyridine (B92270), a related heterocycle, is itself a well-known nucleophilic catalyst. chemtube3d.com The 5-bromo-2-chloropyrimidine-¹⁵N₂ scaffold can be incorporated into more complex ligand structures. The utility of the ¹⁵N₂ label in this context is primarily for the mechanistic investigation of the catalyst itself. By using ¹⁵N NMR, researchers can study:
Ligand-metal coordination.
Changes in the electronic structure of the ligand during the catalytic cycle.
The stability and decomposition pathways of the catalyst.
This detailed mechanistic information is crucial for the rational design and optimization of new and more efficient catalysts. acs.org
Research Findings Summary
| Application Area | Role of 5-Bromo-2-chloropyrimidine Scaffold | Purpose of the ¹⁵N₂ Isotopic Label |
| Synthesis of Complex Nitrogen Heterocycles | Versatile precursor with two distinct reactive sites (C-Br and C-Cl) allowing for sequential, controlled construction of highly substituted pyrimidines. researchgate.net | Trace the pyrimidine core through reaction steps; aid in structural elucidation and isomer differentiation of the final product via ¹⁵N NMR. oup.comacs.org |
| Bioactive Scaffolds & Chemical Probes | A "privileged scaffold" in medicinal chemistry used as an intermediate for synthesizing bioactive molecules and pharmaceutical inhibitors. nih.govpharmaffiliates.com | Acts as a tracer for metabolic studies (ADMET); enables investigation of drug-target interactions via NMR; serves as an internal standard for quantification. chemrxiv.orgiaea.org |
| Material Science & Catalyst Development | The pyrimidine core can be incorporated into functional materials or act as a ligand framework for coordinating with metal centers to form catalysts. orientjchem.orgnih.gov | Facilitates mechanistic studies of the catalyst itself, providing insight into ligand binding, electronic structure, and stability via ¹⁵N NMR. rsc.orgacs.org |
Q & A
Q. What are the critical physicochemical properties of 5-Bromo-2-chloropyrimidine-<sup>15</sup>N2 for experimental design?
Methodological Answer: Key properties include:
Q. How can researchers verify the isotopic purity of <sup>15</sup>N2-labeled derivatives?
Methodological Answer:
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak at m/z 195.43 (accounting for <sup>15</sup>N isotopes).
- NMR Spectroscopy : <sup>15</sup>N NMR or <sup>1</sup>H-<sup>15</sup>N HMBC can distinguish labeled positions .
- Isotopic Ratio Analysis : Compare isotopic abundance via elemental analysis or isotope-ratio mass spectrometry .
Advanced Research Questions
Q. How does isotopic labeling (<sup>15</sup>N2) influence reaction kinetics in cross-coupling reactions?
Methodological Answer:
- Kinetic Isotope Effect (KIE) : Monitor reactions (e.g., Suzuki-Miyaura coupling) to compare rates between <sup>14</sup>N and <sup>15</sup>N analogs. KIE >1 indicates N participation in the rate-determining step .
- Computational Modeling : Use DFT calculations to assess bond dissociation energies (BDEs) and transition states involving <sup>15</sup>N .
Q. How to resolve contradictions in purity assessments between GC and HPLC data?
Methodological Answer:
Q. What strategies optimize regioselective functionalization of 5-Bromo-2-chloropyrimidine-<sup>15</sup>N2?
Methodological Answer:
- Directed Metalation : Use LDA or Grignard reagents to deprotonate at C4, enabling selective substitution .
- Protection/Deprotection : Temporarily protect the chloro group (e.g., as a boronate) to direct bromine displacement .
- Catalytic Systems : Pd/XPhos catalysts enhance selectivity in C–Br bond activation over C–Cl .
Data Contradiction Analysis
Q. How to address conflicting melting point data in literature?
Methodological Answer:
- Source Analysis : Differences may arise from impurities (e.g., residual solvents) or polymorphic forms.
- Reproducibility Test : Recrystallize the compound from multiple solvents (hexane, ethanol) and compare DSC thermograms .
- Database Cross-Check : Validate against CAS RN 32779-36-5 entries in Reaxys or SciFinder for consensus .
Q. How to design a stability study for long-term storage of isotopic analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
